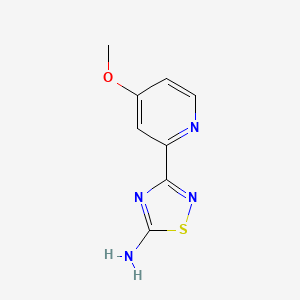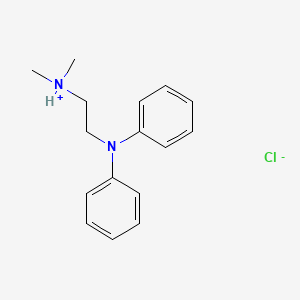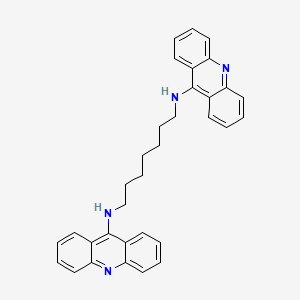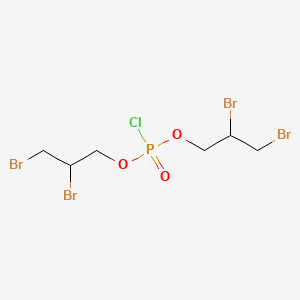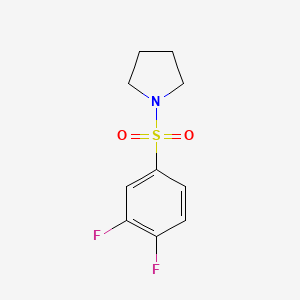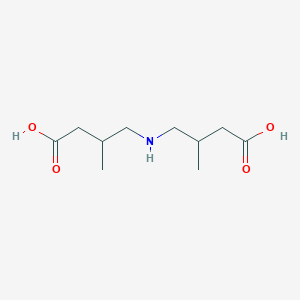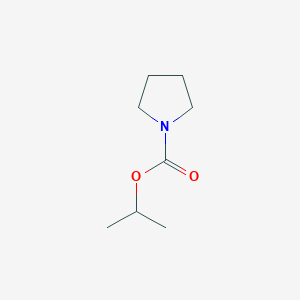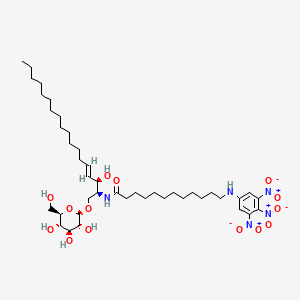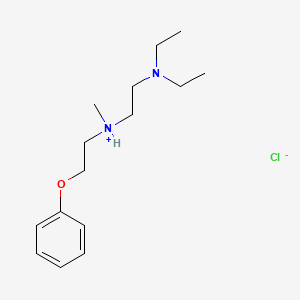
N,N-Diethyl-N'-methyl-N'-(2-phenoxyethyl)ethylenediamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is a quaternary ammonium compound. It is known for its antiseptic properties and is used in various applications, including as a disinfectant and preservative. This compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a wide range of microorganisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-diethylaminoethanol with methyl chloride and 2-phenoxyethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products include the corresponding N-oxide derivatives.
Reduction: The major products are the reduced amine derivatives.
Substitution: The major products depend on the nucleophile used, such as 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium hydroxide when hydroxide is the nucleophile.
Wissenschaftliche Forschungsanwendungen
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies as an antiseptic agent to prevent microbial contamination.
Medicine: It is investigated for its potential use in topical antiseptic formulations and wound care products.
Industry: The compound is used in the formulation of disinfectants and preservatives for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride involves the disruption of microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This action is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Domiphen bromide: Another quaternary ammonium compound with similar antiseptic properties.
Phenoxyethanol: An ether alcohol with antimicrobial properties used as a preservative.
Uniqueness
2-Diethylaminoethyl-methyl-(2-phenoxyethyl)azanium chloride is unique due to its specific structure, which combines the properties of both quaternary ammonium compounds and phenoxyethyl groups. This combination enhances its antimicrobial efficacy and makes it suitable for a wide range of applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101418-46-6 |
|---|---|
Molekularformel |
C15H27ClN2O |
Molekulargewicht |
286.84 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl-methyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H26N2O.ClH/c1-4-17(5-2)12-11-16(3)13-14-18-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H |
InChI-Schlüssel |
PCDBTZFVPALABN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC[NH+](C)CCOC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


